
Methanesulfonamide, N-(4-(9-acridinylamino)-3-((2-hydroxyethyl)amino)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonamide, N-(4-(9-acridinylamino)-3-((2-hydroxyethyl)amino)phenyl)- is a complex organic compound that features a combination of acridine and sulfonamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-(9-acridinylamino)-3-((2-hydroxyethyl)amino)phenyl)- typically involves multiple steps, starting with the preparation of the acridine derivative. The acridine moiety is often synthesized through cyclization reactions involving anthranilic acid derivatives. The subsequent steps involve the introduction of the sulfonamide group and the hydroxyethylamino group through nucleophilic substitution and condensation reactions. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality.
化学反应分析
Types of Reactions
Methanesulfonamide, N-(4-(9-acridinylamino)-3-((2-hydroxyethyl)amino)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the acridine and sulfonamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with modified functional groups.
科学研究应用
Methanesulfonamide, N-(4-(9-acridinylamino)-3-((2-hydroxyethyl)amino)phenyl)- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methanesulfonamide, N-(4-(9-acridinylamino)-3-((2-hydroxyethyl)amino)phenyl)- involves its interaction with specific molecular targets and pathways. The acridine moiety can intercalate into DNA, disrupting its structure and function. The sulfonamide group can inhibit enzymes by mimicking natural substrates. These interactions lead to various biological effects, including cell cycle arrest, apoptosis, and inhibition of microbial growth.
相似化合物的比较
Similar Compounds
- Methanesulfonamide, N-(4-(9-acridinylamino)-3-((2-chloroethyl)amino)phenyl)-
- Methanesulfonamide, N-(4-(9-acridinylamino)-3-((2-methoxyethyl)amino)phenyl)-
Uniqueness
Methanesulfonamide, N-(4-(9-acridinylamino)-3-((2-hydroxyethyl)amino)phenyl)- is unique due to the presence of the hydroxyethylamino group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility, reactivity, and ability to form hydrogen bonds, making it more versatile in various applications compared to its analogs.
属性
CAS 编号 |
88412-91-3 |
|---|---|
分子式 |
C22H22N4O3S |
分子量 |
422.5 g/mol |
IUPAC 名称 |
N-[4-(acridin-9-ylamino)-3-(2-hydroxyethylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C22H22N4O3S/c1-30(28,29)26-15-10-11-20(21(14-15)23-12-13-27)25-22-16-6-2-4-8-18(16)24-19-9-5-3-7-17(19)22/h2-11,14,23,26-27H,12-13H2,1H3,(H,24,25) |
InChI 键 |
YVQAPVVKNRCDRE-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


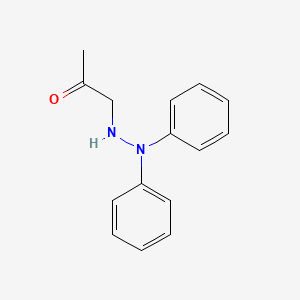
![Diphenyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14390445.png)



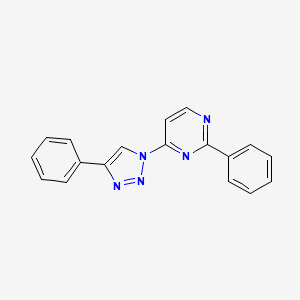
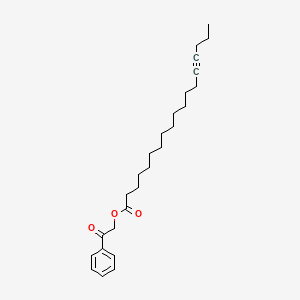

![5,6-Dihydro-1lambda~6~-cyclopenta[d][1,2]thiazole-1,1,3(2H,4H)-trione](/img/structure/B14390489.png)
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide](/img/structure/B14390495.png)
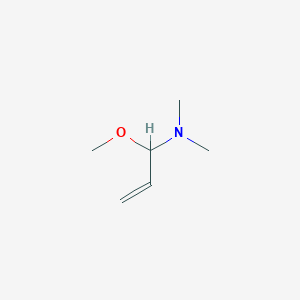
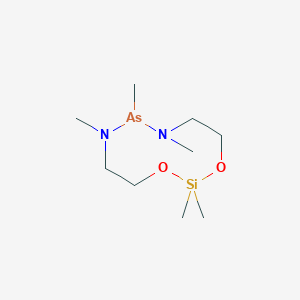
![4-[2-(tert-Butylamino)ethyl]-2,6-dichloroaniline](/img/structure/B14390514.png)

